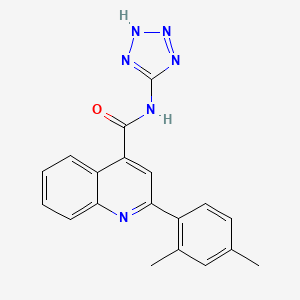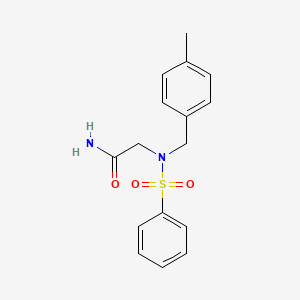![molecular formula C17H19FN2O2 B5730174 N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5730174.png)
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea, commonly known as FMME, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of urea derivatives and has shown promising results in various biochemical and physiological studies.
Mechanism of Action
FMME works by inhibiting the activity of certain enzymes in the body. Specifically, it inhibits the activity of the enzyme glycogen synthase kinase-3 (GSK-3). GSK-3 is involved in various cellular processes such as glucose metabolism, cell proliferation, and apoptosis. By inhibiting GSK-3, FMME has been shown to have various biochemical and physiological effects.
Biochemical and Physiological Effects:
FMME has been shown to have various biochemical and physiological effects. These effects include inhibition of cancer cell growth, neuroprotection, and anti-inflammatory effects. FMME has also been shown to improve glucose metabolism and insulin sensitivity.
Advantages and Limitations for Lab Experiments
One advantage of using FMME in lab experiments is that it has shown promising results in various scientific research applications. Another advantage is that it is relatively easy to synthesize. However, one limitation of using FMME in lab experiments is that it may have side effects that could affect the results of the experiment.
Future Directions
There are several future directions for research on FMME. One direction is to study its potential use in treating other diseases such as diabetes and cardiovascular disease. Another direction is to study its potential use in combination with other drugs to enhance its effectiveness. Additionally, further studies are needed to determine the optimal dosage and administration of FMME for various scientific research applications.
Conclusion:
In conclusion, FMME is a chemical compound that has shown promising results in various scientific research applications. It has been studied for its potential use in cancer research, neurology, and immunology. FMME works by inhibiting the activity of the enzyme GSK-3 and has various biochemical and physiological effects. While there are advantages to using FMME in lab experiments, there are also limitations and further research is needed to determine its optimal use.
Synthesis Methods
FMME can be synthesized by reacting 4-fluoro-α-bromoacetophenone with 2-methoxy-5-methylphenyl isocyanate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethylamine to form the final product, FMME.
Scientific Research Applications
FMME has been studied for its potential use in various scientific research applications. Some of the areas where FMME has shown promising results include cancer research, neurology, and immunology. FMME has been shown to inhibit the growth of cancer cells and has potential as a cancer treatment. In neurology, FMME has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, FMME has been studied for its potential use in treating autoimmune diseases such as multiple sclerosis.
properties
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-12-3-8-16(22-2)15(11-12)20-17(21)19-10-9-13-4-6-14(18)7-5-13/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQAUMBWWPNAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[(4-nitrophenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5730107.png)
![methyl 4-ethyl-5-methyl-2-[(trichloroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5730119.png)
![1-[4-(4-bromophenoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5730125.png)


![4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5730147.png)
![[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B5730151.png)
![N-(3-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5730153.png)

![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5730172.png)
![3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730179.png)
